molecular formula C20H19ClN2O2S B2974255 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline CAS No. 1251675-63-4

3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2974255
CAS No.: 1251675-63-4
M. Wt: 386.89
InChI Key: FOGIEIPOPCIEQA-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of pyrroloquinoline derivatives that are extensively investigated for their high affinity and potent antagonistic activity at the serotonin 5-HT6 receptor (5-HT6R) . The 5-HT6R is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain and is a promising therapeutic target for cognitive disorders associated with Alzheimer's disease and other neurodegenerative and psychiatric conditions, such as schizophrenia and depression . The molecular design of this compound incorporates key structural features known to be critical for 5-HT6R binding. The 4-(pyrrolidin-1-yl)quinoline moiety is a common pharmacophore in 5-HT6R ligands, while the (4-chlorophenyl)sulfonyl group is a characteristic substituent found in potent and selective 5-HT6R antagonists . Researchers utilize this compound to study the role of the 5-HT6 receptor in various signaling pathways, including Gs-mediated cAMP production, and to explore the effects of receptor blockade on cholinergic and glutamatergic neurotransmission . Its application is central to in vitro binding assays, functional antagonist screening, and as a tool compound for elucidating the mechanisms of cognition. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly prohibit human or veterinary administration.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-4-9-18-17(12-14)20(23-10-2-3-11-23)19(13-22-18)26(24,25)16-7-5-15(21)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIEIPOPCIEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenylsulfonyl Group: The sulfonylation of the quinoline core is achieved by reacting it with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Addition of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with pyrrolidine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidinyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline and related quinoline derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Method
This compound Quinoline 3-(4-Cl-C₆H₄-SO₂), 6-CH₃, 4-pyrrolidin-1-yl ~421.89* Not specified
7-Chloro-4-(pyrrolidin-1-yl)quinoline Quinoline 7-Cl, 4-pyrrolidin-1-yl ~232.71 Not specified
4k (4-Amino-2-(4-Cl-C₆H₄)-3-(4-MeO-C₆H₄)quinoline) Quinoline 4-NH₂, 2-(4-Cl-C₆H₄), 3-(4-MeO-C₆H₄) ~406.87 Pd-catalyzed cross-coupling
3-[1-acetyl-5-(4-Cl-C₆H₄)-4,5-dihydro-1H-pyrazol-3-yl]-6-Cl-2-Me-4-Ph-quinoline Quinoline 3-pyrazolyl, 6-Cl, 2-CH₃, 4-Ph 474.38 Not specified
Ibipinabant Pyrazole (4-Cl-C₆H₄-SO₂), methyl, and carboximidamide groups 487.40 Multi-step organic synthesis

*Estimated based on formula C₂₀H₁₈ClN₂O₂S.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-sulfonyl group distinguishes it from analogs like 7-chloro-4-(pyrrolidin-1-yl)quinoline , which lacks sulfonyl functionality. The 4-pyrrolidin-1-yl group in the target compound contrasts with the 4-amino group in compound 4k , which may alter basicity and hydrogen-bonding capacity.

Synthetic Accessibility: Compound 4k is synthesized via Pd-catalyzed cross-coupling , a method common for introducing aryl groups. One-pot strategies, as used for 2-(4-Cl-C₆H₄)-4-(3,4-diMeO-C₆H₄)-6-MeO-3-Me-quinoline , highlight efficiency advantages over multi-step routes.

Computational and Analytical Insights

For example:

  • Noncovalent Interactions: The sulfonyl group may participate in hydrogen bonding or π-stacking, as suggested by studies on similar sulfonamide derivatives .
  • Steric Effects : The pyrrolidine ring’s flexibility at position 4 could reduce steric hindrance compared to bulkier substituents like phenyl groups in ’s compound .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline, identified by its CAS number 1251675-63-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through different mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
In a study focusing on quinoline derivatives, it was found that compounds with similar structural motifs demonstrated effective inhibition against human breast cancer cells, with IC50 values ranging from 10 µM to 20 µM depending on the specific derivative tested .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Quinoline derivatives often intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cell lines treated with similar compounds.

Pharmacological Profile

Property Value
Molecular Weight386.9 g/mol
SolubilitySoluble in DMSO
LogP3.5 (indicating moderate lipophilicity)

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results suggest that it exhibits favorable absorption characteristics and moderate bioavailability.

Example Study:
A study involving animal models indicated that administration of similar quinoline derivatives led to a significant reduction in tumor size compared to control groups .

Toxicity and Safety Profile

Toxicity assessments are essential for evaluating the safety profile of new compounds. While specific toxicity data for this compound is limited, related compounds have shown low toxicity at therapeutic doses.

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Crystal systemMonoclinic (P2₁/c)
Unit cell dimensionsa = 7.982 Å, b = 17.921 Å
π–π stacking distance3.428–3.770 Å

Q. Table 2. Synthetic Yield Optimization

MethodSolventCatalystYield (%)Purity (%)
Conventional refluxEthanolKOH7295
Microwave-assistedDMFNone6890

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